(1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Overview
Description
(1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is a heterocyclic compound that features a unique imidazo[1,2-b]pyrazole scaffold
Mechanism of Action
Target of Action
It is known that imidazole containing compounds, which this compound is a part of, have a broad range of biological activities . They can interact with various biological targets, leading to different therapeutic effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological activities . The specific interactions and resulting changes would depend on the exact nature of the target and the specific structure of the compound .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities . The downstream effects would depend on the specific pathways affected and the nature of the interaction with the target .
Pharmacokinetics
The polar nature of the imidazole ring in such compounds is known to improve their pharmacokinetic parameters to a great extent .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Action Environment
It is known that such factors can significantly impact the action of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine typically involves the formation of the imidazo[1,2-b]pyrazole core followed by functionalization. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted hydrazine with a suitable diketone can form the imidazo[1,2-b]pyrazole ring system .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,2-b]pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar imidazo core but with a different ring fusion.
Pyrrolopyrazine: Contains a pyrrole and pyrazine ring, exhibiting different biological activities.
Uniqueness
(1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is unique due to its specific substitution pattern and the presence of a cyclopentyl group, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
(1-cyclopentyl-6-methylimidazo[1,2-b]pyrazol-7-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-9-11(8-13)12-15(6-7-16(12)14-9)10-4-2-3-5-10/h6-7,10H,2-5,8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWJLHJZUMYCQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1CN)C3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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